molecular formula C20H12N2O3S B11576295 1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11576295
M. Wt: 360.4 g/mol
InChI Key: VHXHKBJDBDGPEJ-UHFFFAOYSA-N
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Description

1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of structural motifs, including a thiazole ring, a chromeno-pyrrole system, and a phenyl group

Preparation Methods

The synthesis of 1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Construction of the Chromeno-Pyrrole System: This can be achieved through a series of cyclization reactions starting from appropriate precursors such as 2-hydroxyacetophenone and pyrrole derivatives.

    Coupling Reactions: The final step involves coupling the thiazole ring with the chromeno-pyrrole system, often using palladium-catalyzed cross-coupling reactions under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and phenyl rings, using reagents like halogens, alkylating agents, or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to its electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, and inflammation, by binding to key proteins and altering their function.

Comparison with Similar Compounds

1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but differ in their overall structure and applications.

    Chromeno-Pyrrole Systems: Similar compounds include various chromeno-pyrrole derivatives that may have different substituents or ring systems, leading to distinct properties and uses.

The uniqueness of this compound lies in its combined structural features, which confer specific electronic, chemical, and biological properties not found in other compounds.

Properties

Molecular Formula

C20H12N2O3S

Molecular Weight

360.4 g/mol

IUPAC Name

1-phenyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H12N2O3S/c23-17-13-8-4-5-9-14(13)25-18-15(17)16(12-6-2-1-3-7-12)22(19(18)24)20-21-10-11-26-20/h1-11,16H

InChI Key

VHXHKBJDBDGPEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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